1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine
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Overview
Description
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine is an organic compound that features a piperazine ring substituted with two 4-chlorophenylsulfonyl groups and a methyl group. This compound is known for its utility in organic synthesis and as a building block for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylpiperazine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups play a crucial role in the compound’s reactivity and binding affinity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) sulfone
- 4,4’-Dichlorodiphenyl sulfone
- Bis(4-fluorophenyl) sulfone
Uniqueness
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,4-bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S2/c1-13-12-20(26(22,23)16-6-2-14(18)3-7-16)10-11-21(13)27(24,25)17-8-4-15(19)5-9-17/h2-9,13H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWCGUONKJDNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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